5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde
Description
Properties
CAS No. |
1330751-98-8 |
|---|---|
Molecular Formula |
C6H7N3O |
Molecular Weight |
137.14 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde |
InChI |
InChI=1S/C6H7N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h4H,1-3H2 |
InChI Key |
GUUXIRCMORKOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN=C(N2C1)C=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazide Cyclization
A primary method involves the cyclocondensation of pyrrole derivatives with carbohydrazides. For example, 2-(4-chlorophenyl)-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole (compound 27 in the DOI source) reacts with hydrazide derivatives under reflux conditions in isopropanol with triethylamine (TEA) as a base.
Representative Procedure :
-
Reactants :
-
2-(4-Chlorophenyl)-5-(methylsulfanyl)-3,4-dihydro-2H-pyrrole (500 mg, 2.2 mmol)
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3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide (423 mg, 2.2 mmol)
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TEA (0.9 mL, 6.6 mmol) in isopropanol (6 mL)
-
-
Conditions : Stirred at 150°C for 6 hours.
-
Workup : Purification via silica gel chromatography (MeOH:DCM = 1:30) and preparative HPLC yields the triazole core.
While this method produces triazole-carboxylic acid derivatives (e.g., CID 592621), subsequent reduction or oxidation steps may introduce the aldehyde group.
Direct Formylation Strategies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a canonical method for introducing formyl groups to electron-rich heterocycles. Applied to the pyrrolotriazole core, this method uses dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate the formylating agent.
Hypothetical Procedure :
-
Reactants :
-
Conditions : Stirred at 0°C for 1 hour, then warmed to room temperature for 12 hours.
-
Workup : Quenched with ice-water, neutralized with NaHCO₃, and extracted with DCM.
This method is speculative but aligns with analogous formylation reactions in triazole chemistry.
Oxidation of Hydroxymethyl Intermediates
Oxidation of 3-Hydroxymethylpyrrolotriazole
The aldehyde group can be introduced by oxidizing a hydroxymethyl precursor. For instance, 5H,6H,7H-pyrrolo[2,1-c]triazole-3-methanol may be oxidized using manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC).
Representative Pathway :
-
Synthesis of Alcohol : Reduce the carboxylic acid (CID 592621) using LiAlH₄ in THF to yield the alcohol.
-
Oxidation : Treat the alcohol with MnO₂ in dichloromethane at room temperature for 24 hours.
Comparative Analysis of Methods
Challenges and Optimization
-
Regioselectivity : Achieving formylation exclusively at position 3 requires directing groups or protective strategies.
-
Stability : The aldehyde group is prone to oxidation or dimerization, necessitating inert atmospheres and low-temperature workups.
-
Scalability : Chromatographic purification (e.g., Prep-HPLC) in the DOI method limits large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products:
Oxidation: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylic acid.
Reduction: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various ligands and catalysts used in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their ability to inhibit specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is used in the development of new materials with unique properties, such as advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. It can also interact with DNA, causing disruptions in replication and transcription processes .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.
Comparison with Similar Compounds
Key Observations :
- The formyl group in 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde distinguishes it from halogenated analogs (e.g., bromo derivatives), which are tailored for cross-coupling reactions .
Pharmacological Relevance
- Bioavailability : The pyrrolo-triazole core’s lower molecular weight (~149 g/mol) compared to pyrido-pyridazines (~300–400 g/mol) may enhance cell permeability .
Biological Activity
5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, anticancer, and other pharmacological activities.
- Molecular Formula : CHNO
- Molecular Weight : 134.13 g/mol
- IUPAC Name : 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde
- CAS Number : Not specified in the search results.
Antibacterial Activity
Research has indicated that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant antibacterial properties. A study on related triazole compounds demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.12 to 1.95 µg/mL against pathogens like E. coli and S. aureus . The introduction of halogen substituents has been shown to enhance this activity further.
Antifungal Activity
Triazole compounds are widely recognized for their antifungal properties. The structure of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole derivatives allows for interactions with fungal cell membranes and enzymes critical for cell wall synthesis. Studies have shown that similar triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds with a triazole core can induce apoptosis in cancer cells and inhibit tumor growth. For instance, certain pyrrolo[2,1-c][1,2,4]triazole derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can significantly enhance anticancer efficacy.
Structure-Activity Relationship (SAR)
The biological activity of 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde can be influenced by various substituents on the triazole ring. Key findings include:
- Halogen Substituents : Introduction of halogens (e.g., bromine or chlorine) at specific positions enhances antibacterial and antifungal activities.
- Functional Groups : The presence of electron-withdrawing groups increases the lipophilicity and bioavailability of the compounds.
Case Studies
Several case studies highlight the biological activity of pyrrolo[2,1-c][1,2,4]triazole derivatives:
- Study on Antibacterial Properties : A recent investigation into novel pyrrolo[2,1-c][1,2,4]triazole derivatives showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to standard antibiotics .
- Anticancer Screening : Another study reported that a series of pyrrolo[2,1-c][1,2,4]triazole derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
Q & A
Basic: What are the established synthetic routes for 5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole-3-carbaldehyde?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common approach is:
Cyclization : Reacting pyrrole precursors with triazole-forming reagents (e.g., hydrazines) under acidic or basic conditions to construct the fused pyrrolo-triazole core.
Aldehyde Introduction : Oxidative methods (e.g., Swern oxidation) or formylation reactions (using Vilsmeier-Haack reagents) to introduce the carbaldehyde group at position 3.
Purification : Chromatographic techniques (e.g., flash column chromatography) to isolate the compound, with yields ranging from 40% to 65% depending on reaction optimization .
Key Considerations : Temperature control (often 60–80°C) and pH adjustment are critical to minimize side products like over-oxidized derivatives .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : H and C NMR to confirm the fused pyrrolo-triazole structure and carbaldehyde position (e.g., aldehyde proton at δ 9.8–10.2 ppm) .
- IR Spectroscopy : Detection of the aldehyde C=O stretch (~1700 cm) and triazole ring vibrations (~1500 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] expected at m/z 178.07 for CHNO) .
- HPLC : Purity assessment (>95% recommended for biological assays) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced: How can reaction intermediates be stabilized during synthesis?
Answer:
Key strategies include:
- Protecting Groups : Temporarily blocking reactive sites (e.g., using tert-butoxycarbonyl (Boc) for amine groups) to prevent undesired side reactions during cyclization .
- Low-Temperature Conditions : Conducting formylation steps at −20°C to avoid aldehyde degradation .
- In Situ Monitoring : Employing techniques like TLC or inline FTIR to track intermediate formation and adjust reaction parameters dynamically .
Advanced: What computational tools are suitable for studying its structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or enzymes). Use the canonical SMILES string (
C1CN2C=NN=C2C1C=O) for ligand preparation . - DFT Calculations : Gaussian or ORCA to analyze electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) and predict reactivity .
- MD Simulations : GROMACS or AMBER to study conformational stability in aqueous environments, critical for drug design .
Data Contradictions: How to resolve discrepancies in reported bioactivity data?
Answer:
Discrepancies often arise from:
- Purity Variability : Reproduce results using independently synthesized batches (≥98% purity by HPLC) to rule out impurity-driven effects .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
- Solubility Issues : Use co-solvents like DMSO (≤0.1% final concentration) to ensure compound solubility in biological buffers .
Advanced: What are the mechanistic implications of its reactivity in cross-coupling reactions?
Answer:
The carbaldehyde group enables:
- Nucleophilic Additions : Reaction with Grignard reagents or amines to form secondary alcohols or imines, respectively.
- Pd-Catalyzed Couplings : Suzuki-Miyaura reactions with aryl boronic acids to diversify the triazole scaffold (e.g., forming biaryl derivatives for SAR studies).
Optimization Tips : Use Pd(PPh) as a catalyst and anhydrous DMF as solvent at 80°C for 12 hours to achieve >70% yields .
Bioactivity: How does this compound interact with kinase targets?
Answer:
The triazole-carbaldehyde moiety mimics ATP’s adenine binding:
- Hydrogen Bonding : The aldehyde oxygen acts as a hydrogen bond acceptor, while triazole nitrogen atoms engage in π-π stacking with kinase hydrophobic pockets .
- Selectivity Screening : Test against kinase panels (e.g., KinomeScan) to identify off-target effects. Recent studies suggest IC values in the low micromolar range for CDK2 and EGFR kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
